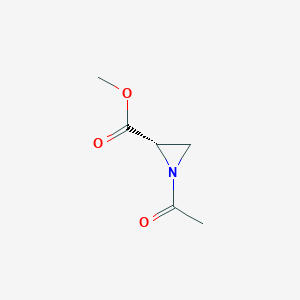
Methyl (2S)-1-acetylaziridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-1-acetylaziridine-2-carboxylate is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-1-acetylaziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino alcohol with a suitable electrophile under basic conditions to form the aziridine ring. The stereochemistry can be controlled using chiral auxiliaries or catalysts.
Industrial Production Methods
Industrial production methods for aziridine derivatives often involve similar cyclization reactions but on a larger scale. The choice of reagents and conditions may be optimized for yield and purity, and the process may include steps for the separation and purification of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Aziridines can undergo oxidation to form aziridine N-oxides.
Reduction: Reduction of aziridines can lead to the formation of amines.
Substitution: Aziridines can participate in nucleophilic substitution reactions, where the ring-opening can lead to various functionalized amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine N-oxides, while nucleophilic substitution can produce a variety of functionalized amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl (2S)-1-acetylaziridine-2-carboxylate depends on its specific interactions with biological targets. Aziridines are known to react with nucleophiles, which can lead to the modification of biomolecules such as proteins and DNA. This reactivity underlies their potential biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: The parent compound, known for its high reactivity.
N-Methylaziridine: A methylated derivative with similar reactivity.
Aziridine-2-carboxylate: A carboxylated derivative with potential biological activities.
Uniqueness
Methyl (2S)-1-acetylaziridine-2-carboxylate is unique due to its chiral nature and specific functional groups, which can impart distinct reactivity and biological properties compared to other aziridine derivatives.
Propiedades
Número CAS |
151910-16-6 |
|---|---|
Fórmula molecular |
C6H9NO3 |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
methyl (2S)-1-acetylaziridine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-3-5(7)6(9)10-2/h5H,3H2,1-2H3/t5-,7?/m0/s1 |
Clave InChI |
NBGBXRMKZNVTPG-DSEUIKHZSA-N |
SMILES |
CC(=O)N1CC1C(=O)OC |
SMILES isomérico |
CC(=O)N1C[C@H]1C(=O)OC |
SMILES canónico |
CC(=O)N1CC1C(=O)OC |
Sinónimos |
2-Aziridinecarboxylicacid,1-acetyl-,methylester,(2S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















